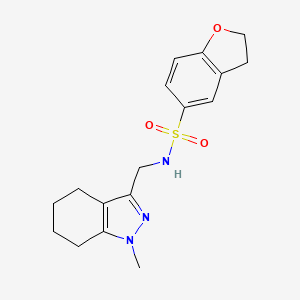

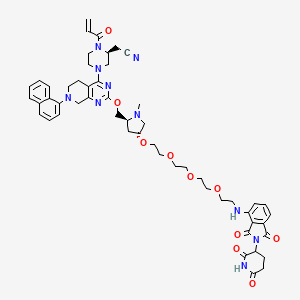

![molecular formula C24H19N3O3 B2682343 2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 381697-30-9](/img/structure/B2682343.png)

2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of spiro heterocyclic compound . It’s synthesized by the sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4, 5-dihydro- 1H-pyrazol-5-yl) phenol in the presence of PTSA .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted reaction, which is known to promote the synthesis of a variety of compounds . The reaction is accelerated because of the selective absorption of microwaves by polar molecules .Molecular Structure Analysis

The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, Mass analysis, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2- (4- (5-amino-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3 (2H)-dione with the appropriate active methylene compounds in boiling ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by various spectroscopic techniques including EI-MS, 1H-NMR, and 13C-NMR .Scientific Research Applications

Photochromic Properties and Applications

Photochromic compounds, which include certain spiro[indoline-oxazine] derivatives, show promise for advanced material applications due to their ability to undergo reversible color changes when exposed to UV light. A comparative study by Baillet, Giusti, and Guglielmetti (1993) on spiro[indoline-oxazine] derivatives highlighted their significant photochromic behavior and better fatigue resistance compared to spiro[indoline-pyran] derivatives. These properties suggest potential applications in optical data storage and photonic devices (Baillet, Giusti, & Guglielmetti, 1993).

Antimicrobial and Anti-Inflammatory Activities

Recent research has also explored the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines. Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Julia E. Matiychuk, and Obushak (2020) found that certain spiro derivatives exhibited high antimicrobial activity against S. aureus, as well as anti-inflammatory effects superior to reference drugs like diclofenac, and high antioxidant activity. This suggests the compound's potential in pharmaceutical applications, particularly in developing new antimicrobial and anti-inflammatory agents (Mandzyuk et al., 2020).

Chemical and Photophysical Characterization

Characterization studies of photochromic compounds like spirooxazine and spiropyran, hosted in poly(methyl methacrylate) (PMMA), have provided insights into their photophysical properties. Bonefacino, Tse, Pun, Cheng, Chan, Boersma, and Tam (2013) demonstrated how temperature significantly influences the deactivation of these materials upon UV irradiation. Such studies are crucial for understanding the practical applications of these compounds in developing UV-responsive materials (Bonefacino et al., 2013).

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-29-16-12-10-15(11-13-16)20-14-21-17-6-2-5-9-22(17)30-24(27(21)26-20)18-7-3-4-8-19(18)25-23(24)28/h2-13,21H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMHHWIPXAEDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35C6=CC=CC=C6NC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

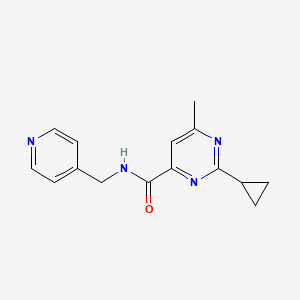

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)

![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)

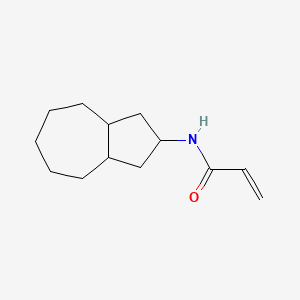

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)

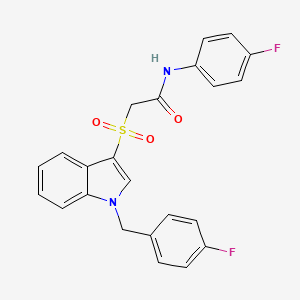

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)

![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)

![2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2682279.png)

![N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2682280.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2682281.png)